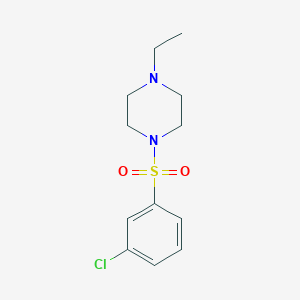

![molecular formula C19H13F3N4OS B492614 2-([1,2,4]triazolo[4,3-a]quinolin-1-ylsulfanyl)-N-[3-(trifluoromethyl)phenyl]acetamide CAS No. 671199-22-7](/img/structure/B492614.png)

2-([1,2,4]triazolo[4,3-a]quinolin-1-ylsulfanyl)-N-[3-(trifluoromethyl)phenyl]acetamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

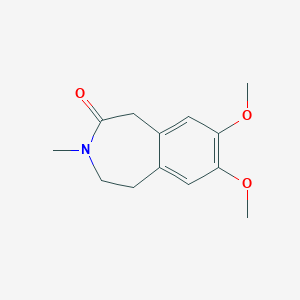

The compound “2-([1,2,4]triazolo[4,3-a]quinolin-1-ylsulfanyl)-N-[3-(trifluoromethyl)phenyl]acetamide” is a derivative of [1,2,4]triazolo[4,3-a]quinoxaline . It has been designed and synthesized as part of a series of novel derivatives with potential anticancer activity . The molecular formula of the compound is C12H10N4OS and its molecular weight is 258.299 .

Synthesis Analysis

The synthesis of these types of compounds often involves a one-pot intermolecular annulation reaction of o-amino benzamides and thiols . This method has the features of good functional group tolerance, being transition metal and external oxidant free, and easy operation .Molecular Structure Analysis

The molecular structure of this compound is based on the [1,2,4]triazolo[4,3-a]quinolin-1-ylsulfanyl core, which is a bioisosteric modification of the triazolophthalazine ring system . This modification maintains other essential structural fragments for effective binding with the binding site of PCAF .Chemical Reactions Analysis

The chemical reactions involving this compound are primarily related to its anticancer activity. It has been found to potently intercalate DNA . The compound’s DNA intercalation activities have been evaluated against HepG2, HCT-116, and MCF-7 cells .Wissenschaftliche Forschungsanwendungen

Cancer Research PARP1 Inhibition

The compound’s structural similarity to [1,2,4]triazolo[4,3-a]pyrazine derivatives suggests potential use as a PARP1 inhibitor . PARP1 inhibitors can selectively kill homologous recombination (HR) deficient cancer cells, offering a therapeutic approach for treating HR deficient cancers and potentially overcoming acquired resistance to PARP1 inhibitors .

Anticancer Activity Cytotoxicity Against Cancer Cell Lines

Derivatives of triazoloquinazoline have demonstrated cytotoxic activity against various human cancer cell lines. The compound may also exhibit similar anticancer properties due to its structural resemblance, potentially acting as a bioisostere .

DNA Intercalation Anticancer Agents

Triazoloquinoline derivatives have been investigated for their DNA intercalation activities as anticancer agents. The compound could be designed and synthesized for evaluation against cancer cells like HepG2, HCT-116, and MCF-7 .

Kinase Inhibition Targeting c-Met Kinase

Some triazolo[4,3-a]pyrazine derivatives have been evaluated for their inhibitory activity against c-Met kinase, which is implicated in cancer progression. The compound might serve as a kinase inhibitor due to its structural framework .

Wirkmechanismus

Target of Action

The primary target of this compound is DNA . The compound acts as a DNA intercalator, inserting itself between the base pairs of the DNA helix .

Mode of Action

The compound interacts with DNA through a process known as intercalation . This involves the compound inserting itself between the base pairs of the DNA helix, disrupting the normal structure and function of the DNA . This disruption can interfere with processes such as DNA replication and transcription, which can lead to cell death .

Biochemical Pathways

The compound’s intercalation into DNA can affect various biochemical pathways. It primarily disrupts the DNA replication and transcription processes, which are crucial for cell survival and proliferation . By interfering with these processes, the compound can induce cell death, particularly in rapidly dividing cells such as cancer cells .

Result of Action

The compound’s action results in the disruption of DNA replication and transcription, leading to cell death . This makes it potentially useful as an anticancer agent, as it can selectively kill rapidly dividing cancer cells .

Zukünftige Richtungen

The compound and its derivatives have shown promising results in preliminary anticancer studies . Future research could focus on further optimizing the structure of these compounds to enhance their anticancer activity. Additionally, more in-depth studies on their mechanism of action and potential side effects are needed .

Eigenschaften

IUPAC Name |

2-([1,2,4]triazolo[4,3-a]quinolin-1-ylsulfanyl)-N-[3-(trifluoromethyl)phenyl]acetamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H13F3N4OS/c20-19(21,22)13-5-3-6-14(10-13)23-17(27)11-28-18-25-24-16-9-8-12-4-1-2-7-15(12)26(16)18/h1-10H,11H2,(H,23,27) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VTANOCSYCGMGOM-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C=CC3=NN=C(N32)SCC(=O)NC4=CC=CC(=C4)C(F)(F)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H13F3N4OS |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

402.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-([1,2,4]triazolo[4,3-a]quinolin-1-ylsulfanyl)-N-[3-(trifluoromethyl)phenyl]acetamide | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

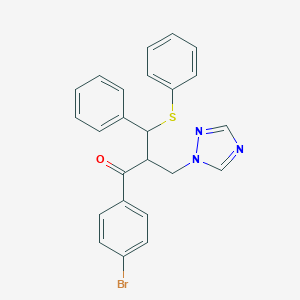

![1-(4-bromophenyl)-3-[(4-methylphenyl)sulfanyl]-3-phenyl-2-(1H-1,2,4-triazol-1-ylmethyl)-1-propanone](/img/structure/B492536.png)

![3a-[2,4-bis(acetyloxy)phenyl]-2,3,9,9a-tetrahydrospiro(cyclopenta[b]chromene-9,1'-cyclopentane]-6(1H)-yl acetate](/img/structure/B492538.png)

![4',4'-dimethyl-4-phenyl-7-hydroxy-1',3',5',6'-tetrahydrospiro[chromane-2,6'-pyrimidine]-2'(1'H)-thione](/img/structure/B492540.png)

![4',4'-dimethyl-4-(3-methoxyphenyl)-7-hydroxy-1',3',5',6'-tetrahydrospiro[chromane-2,6'-pyrimidine]-2'(1'H)-thione](/img/structure/B492541.png)

![2-{[4-(2-Chlorophenoxy)phenyl]sulfonyl}-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline](/img/structure/B492547.png)

![N-[2-(3,4-dimethoxyphenyl)ethyl]-3-methoxybenzenesulfonamide](/img/structure/B492549.png)

![N-[2-(3,4-dimethoxyphenyl)ethyl]-4-phenoxybenzenesulfonamide](/img/structure/B492550.png)